![molecular formula C14H20N2O2 B1520891 1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 1000930-76-6](/img/structure/B1520891.png)

1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

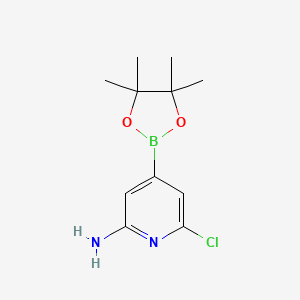

Übersicht

Beschreibung

This compound is related to a class of molecules that interact with the muscarinic acetylcholine receptors (MAcChR) . It shares structural similarities with Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) .

Synthesis Analysis

The synthesis of similar compounds often involves the use of quinuclidinol as a starting material . The resolved diastereomeric salts are converted to nitrobenzilic acids and subsequent esterification gives their corresponding ethyl esters. Transesterification with quinuclidinol affords the desired compound .Molecular Structure Analysis

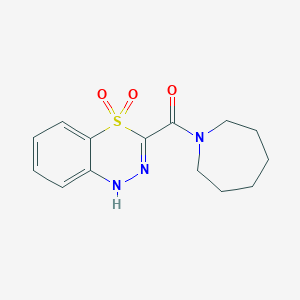

The compound contains an azabicyclo[2.2.2]oct-3-yl group, which is a bicyclic structure consisting of a nitrogen atom and seven carbon atoms . It also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound 1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a structurally complex molecule characterized by the integration of a pyrrole ring with an azabicyclooctane moiety. This configuration provides a unique scaffold for chemical synthesis and drug development. Research has shown that pyrrole derivatives, including this compound, are pivotal in the synthesis of pharmacologically active molecules. The azabicyclo[2.2.2]octane structure, in particular, is noted for its role in enhancing molecular binding and specificity towards biological targets, making it an essential feature in the design of new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011)[https://consensus.app/papers/progress-activities-synthesized-phenothiazines-pluta/592be11820cd5beeba0d8b5cf11aa3a2/?utm_source=chatgpt].

Biological Activities

The chemical backbone of 1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid lends itself to a variety of biological activities. Derivatives of pyrrole and azabicyclooctane have been extensively studied for their potential therapeutic applications. For instance, compounds structurally related to this molecule have been explored for their anticancer properties, showing promise as cytotoxic agents against various cancer cell lines. The pyrrole moiety, in particular, is known for its role in the development of kinase inhibitors, which are crucial in cancer therapy by targeting specific signaling pathways involved in tumor growth and progression (El-Gamal & Anbar, 2017)[https://consensus.app/papers/advances-pyrrolopyridines-derivatives-literature-elgamal/dda4adac3f9e51848bfe47fbae9eabca/?utm_source=chatgpt].

Pharmacological Potential

The pharmacological potential of 1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives extends beyond anticancer activity. Research into similar compounds has highlighted their versatility in treating a broad spectrum of diseases. For example, glycyrrhetinic acids, which share a resemblance in structural complexity and functional groups, have demonstrated a wide range of biological effects, including anti-inflammatory, antiviral, and antimicrobial activities. This suggests that our compound of interest, with appropriate functionalization, could also possess a broad spectrum of therapeutic effects, making it a valuable candidate for further medicinal chemistry research (Hussain et al., 2018)[https://consensus.app/papers/potential-acids-patent-review-20102017-hussain/a35f25489ee151f480beb84674533732/?utm_source=chatgpt].

Wirkmechanismus

Target of Action:

The primary target of this compound is the alpha-7 neuronal nicotinic acetylcholine receptor (α7 nAChR) . α7 nAChRs play essential roles in sensory gating, learning, memory, and cognitive functions. Activation of these receptors can have significant effects on neuronal signaling.

Mode of Action:

The compound acts as an agonist for α7 nAChRs. By binding to these receptors, it modulates their activity. This interaction leads to changes in intracellular signaling pathways, including calcium influx and downstream effects on gene expression and synaptic plasticity . The compound’s functional selectivity ensures specific activation of α7 nAChRs without significantly affecting other receptor subtypes.

Biochemical Pathways:

Upon binding to α7 nAChRs, the compound initiates a cascade of events. It enhances cholinergic neurotransmission, which impacts cognitive processes. The downstream effects involve modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity .

Pharmacokinetics:

- The compound’s oral bioavailability depends on its solubility and permeability. It undergoes absorption in the gastrointestinal tract. It crosses the blood-brain barrier, making it suitable for central nervous system (CNS) effects. Hepatic enzymes metabolize the compound. Renal excretion eliminates the compound from the body .

Result of Action:

At the molecular level, activation of α7 nAChRs influences intracellular calcium levels, leading to altered gene expression and synaptic plasticity. Cellularly, it enhances cholinergic neurotransmission, affecting cognitive processes such as memory and attention .

Action Environment:

Environmental factors, such as pH, temperature, and ionic strength, can influence the compound’s stability and efficacy. Proper storage conditions are crucial to maintain its activity .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential interactions with various receptors and its potential therapeutic applications. As it shares structural similarities with Palonosetron, a drug used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV), it could potentially be explored for similar uses .

Eigenschaften

IUPAC Name |

1-(1-azabicyclo[2.2.2]octan-3-yl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-9-7-12(14(17)18)10(2)16(9)13-8-15-5-3-11(13)4-6-15/h7,11,13H,3-6,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHMWPLCHVMYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CN3CCC2CC3)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000930-76-6 | |

| Record name | 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)

![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)

![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)

![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)